molecular formula C20H23ClN2O4S B6571248 5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946299-40-7

5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B6571248
CAS RN: 946299-40-7
M. Wt: 422.9 g/mol
InChI Key: ORFREOFXDQOFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has a methoxy group (-OCH3) and a chloro group (-Cl) attached to the benzene ring. The presence of a tetrahydroquinoline group indicates that it might have interesting biological activities, as many bioactive molecules contain this structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which contributes to its stability and reactivity. The electron-donating methoxy group and the electron-withdrawing chloro group would activate the benzene ring towards electrophilic aromatic substitution .


Chemical Reactions Analysis

As a benzamide derivative, this compound could undergo a variety of reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The benzene ring could undergo electrophilic aromatic substitution, especially at positions activated by the methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The benzene ring could contribute to its lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many benzamide derivatives are biologically active and can interact with various enzymes and receptors. The tetrahydroquinoline group is also a common structural motif in many bioactive compounds .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm .

Future Directions

The study of benzamide derivatives is a rich field in medicinal chemistry, with many potential applications in drug discovery. Future research could explore the biological activity of this compound, and modifications could be made to its structure to enhance its activity or selectivity .

properties

IUPAC Name

5-chloro-2-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-3-11-28(25,26)23-10-4-5-14-6-8-16(13-18(14)23)22-20(24)17-12-15(21)7-9-19(17)27-2/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFREOFXDQOFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.